What is Tristearin-d40 and its chemical properties
What is Tristearin-d40 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tristearin-d40, a deuterated form of tristearin, for its application in advanced research settings. This document details its chemical properties, its critical role as an internal standard and metabolic tracer, and provides generalized experimental protocols for its use in quantitative lipid analysis.
Introduction to Tristearin-d40
Tristearin-d40 is a stable isotope-labeled triglyceride in which 40 hydrogen atoms have been replaced by deuterium. It is the deuterium-labeled counterpart of Tristearin (Glycerol tristearate), a triglyceride derived from three units of stearic acid.[1][2] The heavy isotope labeling makes Tristearin-d40 an invaluable tool in analytical and metabolic research, particularly in studies employing mass spectrometry and nuclear magnetic resonance (NMR). Its primary applications are as a tracer to study metabolic pathways and as an internal standard for the precise quantification of lipids in complex biological samples.[1]
The core principle behind its use as an internal standard lies in isotope dilution mass spectrometry. A known amount of Tristearin-d40 is added to a sample at the beginning of the experimental workflow. Because it is chemically identical to its non-deuterated counterpart, it experiences the same processing variations, such as sample loss during extraction and differences in ionization efficiency. By comparing the signal of the endogenous analyte to the known quantity of the deuterated standard, researchers can achieve highly accurate and reproducible quantification.
Chemical Properties of Tristearin-d40
The fundamental chemical and physical properties of Tristearin-d40 are summarized in the table below. These properties are essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₅₇D₁₁₀O₆ | [2][3] |
| Molecular Weight | 1002.16 g/mol | [2][3] |
| CAS Number | 33048-69-0 | [1][2] |
| Appearance | White to off-white solid | |
| Purity | Typically >98% | [3] |
| Solubility | Soluble in DMSO (10 mM) | [3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years | [3] |
Applications in Research
Tristearin-d40 serves two primary roles in the research landscape: as an internal standard for quantitative analysis and as a metabolic tracer to study lipid metabolism in vivo and in vitro.
Internal Standard in Lipidomics
In the field of lipidomics, accurate quantification of individual lipid species is crucial for understanding their roles in health and disease. Deuterated lipids, such as Tristearin-d40, are considered the gold standard for internal standards in mass spectrometry-based lipid analysis.[2] By "spiking" a known quantity of the deuterated standard into a biological sample before any processing steps, any variability introduced during sample preparation and analysis can be normalized.[2] This allows for the correction of matrix effects, which are a common source of error in the analysis of complex biological samples.
Metabolic Tracer
As a stable isotope-labeled tracer, Tristearin-d40 can be used to track the metabolic fate of dietary triglycerides.[4] Researchers can administer Tristearin-d40 and subsequently measure the incorporation of deuterium into various lipid pools and metabolites over time. This approach provides valuable insights into processes such as lipolysis, fatty acid uptake and oxidation, and the secretion of very low-density lipoprotein (VLDL) triglycerides from the liver.[4]
Experimental Protocols
While specific protocols may vary depending on the experimental aims and the nature of the sample, the following provides a detailed, generalized methodology for the use of Tristearin-d40 as an internal standard for the quantification of triglycerides in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
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Tristearin-d40
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LC-MS grade solvents (e.g., methanol, isopropanol, acetonitrile, chloroform, methyl-tert-butyl ether (MTBE))
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LC-MS grade water
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Formic acid and ammonium acetate
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High-purity non-deuterated tristearin for calibration standards
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Biological matrix (e.g., plasma)
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Centrifuge, vortex mixer, solvent evaporator (e.g., nitrogen stream or SpeedVac)
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LC-MS/MS system
Procedure
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Preparation of Standard Solutions:
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Internal Standard (IS) Stock Solution: Prepare a stock solution of Tristearin-d40 in an appropriate solvent (e.g., chloroform/methanol mixture) at a concentration of approximately 1 mg/mL. Store at -20°C.
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Calibration Curve Standards: Prepare a series of calibration standards by serially diluting a stock solution of non-deuterated tristearin. Each calibration standard should be spiked with the same amount of the Internal Standard Stock Solution that will be added to the experimental samples.
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Sample Preparation (Lipid Extraction from Plasma):
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Sample Aliquoting: In a clean glass tube, add a defined volume of the plasma sample (e.g., 50 µL).
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Spiking with Internal Standard: Add a precise volume of the Tristearin-d40 Internal Standard Stock Solution to each plasma sample. Vortex briefly.
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Protein Precipitation and Lipid Extraction (MTBE Method):
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Add cold methanol to the sample to precipitate proteins. Vortex for 10 seconds.
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Add MTBE and vortex vigorously for 1 minute.
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Incubate the mixture for 15 minutes at room temperature on a shaker.
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Add LC-MS grade water to induce phase separation. Vortex for 20 seconds.
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Centrifuge to separate the layers.
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Carefully transfer the upper organic layer containing the lipids to a new clean tube.
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Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
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Reconstitution: Reconstitute the dried lipid extract in a suitable mobile phase for LC-MS/MS analysis (e.g., isopropanol/acetonitrile/water). Vortex and transfer to an LC-MS autosampler vial.
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LC-MS/MS Analysis:
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Chromatographic Separation: Employ a C18 reversed-phase column suitable for lipid separation. Use a gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as ammonium formate and formic acid to achieve good separation of triglycerides.
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Mass Spectrometry Detection: Utilize electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to monitor for the specific precursor and product ions of both endogenous tristearin and Tristearin-d40 using Multiple Reaction Monitoring (MRM).
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Data Analysis and Quantification:
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Integrate the peak areas for both the endogenous tristearin and the Tristearin-d40 internal standard.
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Calculate the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the non-deuterated tristearin standards.
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Determine the concentration of tristearin in the experimental samples by interpolating their peak area ratios from the calibration curve.
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Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.
Caption: General experimental workflow for lipid quantification using a deuterated internal standard.
Caption: Conceptual workflow for a metabolic tracer study using Tristearin-d40.
